molecular formula C11H18N2O2 B12626764 3-Acetyl-3,9-diazaspiro[5.5]undecan-10-one

3-Acetyl-3,9-diazaspiro[5.5]undecan-10-one

Cat. No.: B12626764
M. Wt: 210.27 g/mol
InChI Key: SKXPQYLHSBQXKN-UHFFFAOYSA-N
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Description

3-Acetyl-3,9-diazaspiro[5.5]undecan-10-one is a spirocyclic compound characterized by a unique structure that includes a spiro[5.5]undecane skeleton with nitrogen atoms at positions 3 and 9, and an acetyl group at position 3. This compound belongs to a class of spirocyclic compounds known for their intriguing conformational and configurational properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-3,9-diazaspiro[5.5]undecan-10-one typically involves the formation of the spirocyclic skeleton followed by the introduction of the acetyl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the spirocyclic core. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-3,9-diazaspiro[5.5]undecan-10-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

3-Acetyl-3,9-diazaspiro[5.5]undecan-10-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific acetyl substitution at position 3, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

3-acetyl-3,9-diazaspiro[5.5]undecan-10-one

InChI

InChI=1S/C11H18N2O2/c1-9(14)13-6-3-11(4-7-13)2-5-12-10(15)8-11/h2-8H2,1H3,(H,12,15)

InChI Key

SKXPQYLHSBQXKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CCNC(=O)C2)CC1

Origin of Product

United States

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